2,3-Dimethylbenzotrifluoride
Overview
Description
2,3-Dimethylbenzotrifluoride is an aromatic compound characterized by the presence of two methyl groups and one trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound. This compound is of interest in various fields due to its unique chemical structure and properties.
Scientific Research Applications
2,3-Dimethylbenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modify the pharmacokinetic properties of drug molecules.
Mechanism of Action
Target of Action
It’s known that trifluoromethyl-substituted compounds like 3-trifluoromethyl-1,2,4-triazoles have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This process could potentially be involved in the interaction of 1,2-Dimethyl-3-(trifluoromethyl)benzene with its targets.
Biochemical Pathways
Trifluoromethyl groups are known to significantly improve the physicochemical and pharmacological properties of parent molecules , which could imply a broad impact on various biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it is known to improve the physicochemical characteristics of pharmaceutical compounds .
Result of Action
Compounds with trifluoromethyl groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the physicochemical properties of trifluoromethyl-containing compounds can be significantly influenced by environmental conditions .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-3-(trifluoromethyl)benzene plays a role in biochemical reactions primarily due to its aromatic structure and the presence of the trifluoromethyl group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets of proteins . This compound can interact with enzymes and proteins through hydrophobic interactions and van der Waals forces. For example, it may bind to cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .
Cellular Effects
1,2-Dimethyl-3-(trifluoromethyl)benzene can influence cell function by interacting with cell membranes and intracellular proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . This compound may also impact cell signaling pathways by modulating the activity of membrane-bound receptors and ion channels. Additionally, it could influence gene expression by interacting with nuclear receptors and transcription factors .
Molecular Mechanism
At the molecular level, 1,2-Dimethyl-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. It can bind to hydrophobic pockets of enzymes and proteins, altering their conformation and activity . This compound may act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it could inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates . Additionally, it may influence gene expression by binding to nuclear receptors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene can change over time due to its stability and potential degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses could result in significant biochemical and physiological changes . Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, such as oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
1,2-Dimethyl-3-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . The presence of the trifluoromethyl group may influence the metabolic flux and levels of metabolites, potentially affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, 1,2-Dimethyl-3-(trifluoromethyl)benzene is transported and distributed based on its lipophilicity and interactions with transporters and binding proteins . This compound can diffuse across lipid membranes and accumulate in hydrophobic regions, such as lipid droplets and membrane-bound organelles . Transporters, such as ATP-binding cassette (ABC) transporters, may facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-3-(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components . This compound may localize to specific compartments, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications may direct its distribution within cells, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzotrifluoride can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the trifluoromethylation of a pre-existing dimethylbenzene compound using reagents like trifluoromethyl iodide and a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of the process and to ensure efficient mixing of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1,3-Dimethyl-2-(trifluoromethyl)benzene: Similar structure but with different positioning of the trifluoromethyl group.
1,2,4-Trimethylbenzene: Contains an additional methyl group instead of a trifluoromethyl group.
Uniqueness
2,3-Dimethylbenzotrifluoride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and can influence its interactions with biological targets, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1,2-dimethyl-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXMJNGDGKQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507699 | |
Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-28-9 | |
Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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